2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide
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Overview
Description
2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE is a complex organic compound with a molecular formula of C23H36N2O5. This compound features a unique structure that includes a hydroxy group, a trimethoxyphenyl group, and an isoquinoline moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]ACETONITRILE: This compound shares a similar isoquinoline core but has a different functional group.
2-[(1R)-4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N-(4-METHOXYPHENYL)ACETAMIDE: This compound has a similar structure but includes a methoxyphenyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-PROPYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H36N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-propylacetamide |
InChI |
InChI=1S/C23H36N2O5/c1-5-11-24-20(26)15-25-12-10-23(27)9-7-6-8-17(23)21(25)16-13-18(28-2)22(30-4)19(14-16)29-3/h13-14,17,21,27H,5-12,15H2,1-4H3,(H,24,26) |
InChI Key |
JOZUTRHSMRQYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1CCC2(CCCCC2C1C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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